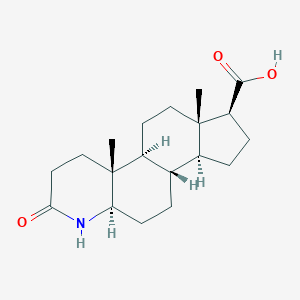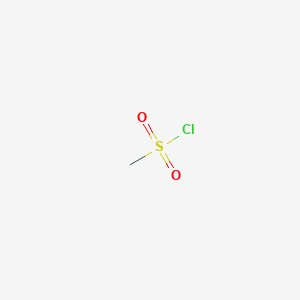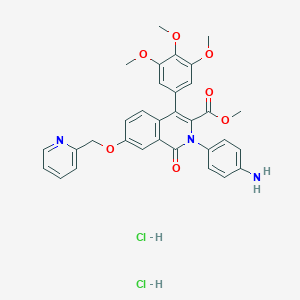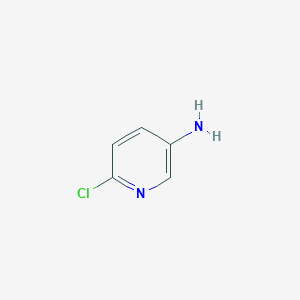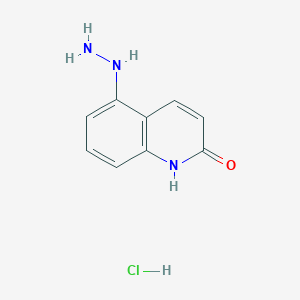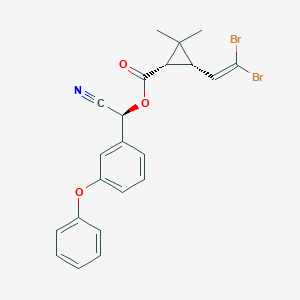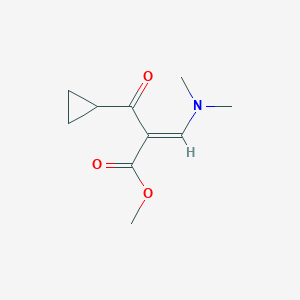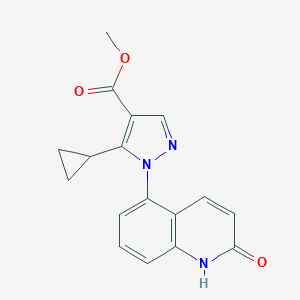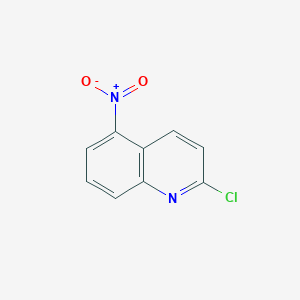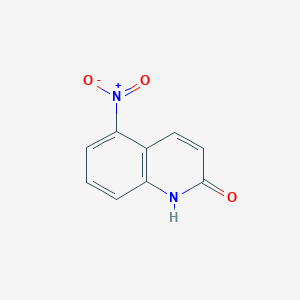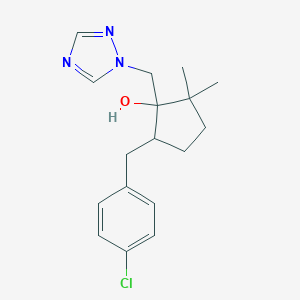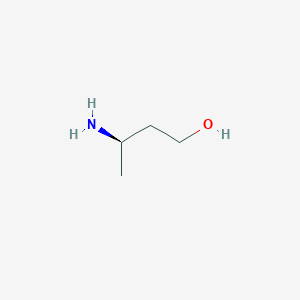
(R)-3-aminobutan-1-ol
描述
®-3-aminobutan-1-ol is a chiral amino alcohol with the molecular formula C4H11NO. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, with the amino group located at the third carbon and the hydroxyl group at the first carbon.
准备方法
Synthetic Routes and Reaction Conditions: ®-3-aminobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of ®-3-aminobutan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, ®-3-aminobutan-1-ol is often produced via catalytic hydrogenation of ®-3-aminobutan-1-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the corresponding alcohol.
化学反应分析
Types of Reactions: ®-3-aminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-3-aminobutan-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of ®-3-aminobutan-1-ol can yield ®-3-aminobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: ®-3-aminobutan-1-one.
Reduction: ®-3-aminobutane.
Substitution: ®-3-chlorobutan-1-amine.
科学研究应用
®-3-aminobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is utilized in the development of drugs, particularly those targeting neurological disorders.
Industry: ®-3-aminobutan-1-ol is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of ®-3-aminobutan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
- (S)-3-aminobutan-1-ol
- 2-aminobutan-1-ol
- 3-aminopropan-1-ol
Comparison:
(S)-3-aminobutan-1-ol: The enantiomer of ®-3-aminobutan-1-ol, with similar chemical properties but different biological activities due to its stereochemistry.
2-aminobutan-1-ol: Differing in the position of the amino group, leading to distinct reactivity and applications.
3-aminopropan-1-ol: Shorter carbon chain, resulting in different physical and chemical properties.
®-3-aminobutan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it valuable in chiral synthesis.
属性
IUPAC Name |
(3R)-3-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432476 | |
| Record name | (R)-3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61477-40-5 | |
| Record name | (3R)-3-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-aminobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-aminobutan-1-ol in the context of the Medicines for All Initiative?
A1: The Medicines for All Initiative aims to increase access to life-saving medications globally. The research article [] focuses on developing a cost-effective and efficient method for synthesizing this compound. This compound is a key chiral building block in the production of certain medications. By optimizing its synthesis, the initiative aims to make the production of these essential medications more affordable and accessible in low-resource settings.
Q2: Can you elaborate on the specific application of this compound mentioned in the research?
A2: While the article [] focuses on the synthesis of this compound, it does not delve into the specific medications it is used to create. The article highlights its importance as a chiral building block, suggesting its role in constructing more complex pharmaceutical molecules. Further research is needed to identify the exact medications that rely on this compound for their production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


